12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile
Description
This compound features a pentacyclic framework with four nitrogen atoms (tetraza) embedded in its structure, alongside an oxo group at position 12 and a carbonitrile substituent at position 5. The IUPAC name reflects its intricate bicyclic connectivity, including fused triazole or triazine-like rings.
Properties
IUPAC Name |
12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-8-12-9-21-23-16-7-15-13-4-2-1-3-11(13)5-6-22(15)18(24)14(16)10-20-17(12)23/h1-4,9-10,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAPTLTZCLSCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C=NC4=C(C=NN34)C#N)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile typically involves multiple steps, including cyclization and functional group transformations. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
- Cyclization Reactions : These are crucial for forming the core structure of the compound.
- Functional Group Transformations : These reactions modify existing groups or introduce new functionalities to enhance biological activity.
Scientific Research Applications
The applications of this compound span multiple disciplines:
Chemistry
- Building Block for Synthesis : It serves as a precursor for creating more complex molecules.
- Study of Reaction Mechanisms : Researchers utilize this compound to understand fundamental chemical processes.
Biology
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anticancer Properties : Investigations are ongoing to assess its efficacy in inhibiting cancer cell proliferation.
Medicine
- Therapeutic Applications : The compound is being explored for its potential in drug development and delivery systems.
- Antiviral Activity : Research indicates it may inhibit viral replication processes.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antiviral Activity :
- Biological Activity Assessment :
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Used in various synthetic routes |
| Biology | Antimicrobial and anticancer | Exhibits significant biological activity |
| Medicine | Drug development and antiviral | Potential effectiveness against viruses |
Mechanism of Action
The mechanism of action of 12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule:
Key Observations :
- Nitrogen Content : The target compound’s tetraza system contrasts with CP0464796 (diaza) and 11f (seven nitrogen atoms), which may enhance hydrogen-bonding capacity or metabolic stability .
- Functional Groups : The carbonitrile group in the target and the tetracyclo compound () could impart electrophilicity, whereas the nitro group in CP0464796 may influence redox reactivity .
Physicochemical Properties
- Molecular Weight : CP0464796 (393.355) and 11f (555.5) exceed the target compound’s likely range (estimated ~400–450), while the tetracyclo compound (231.29) is significantly smaller. Higher molecular weights may impact bioavailability .
- Lipinski Compliance: CP0464796 adheres to Lipinski’s "Rule of Five" (MW <500, H-bond donors/acceptors ≤5/10), suggesting drug-likeness. The target compound’s compliance depends on its exact molecular weight and polarity .
- Melting Points : Compound 11f melts at 207–209°C, indicative of high crystallinity due to strong intermolecular interactions (e.g., hydrogen bonds from nitrogen-rich rings) .
Bioactivity Considerations
- 11f : Funded by EU medicinal chemistry projects, this compound’s trifluoromethyl and triazolo groups imply kinase or protease inhibition, a plausible bioactivity direction for the target compound .
Biological Activity
Chemical Structure and Properties
The compound's intricate structure is characterized by a unique arrangement of rings and functional groups that may contribute to its biological efficacy. The presence of a carbonitrile group and the tetrazole moiety are notable features that often correlate with enhanced biological activity.
Antiviral Properties
Research indicates that compounds similar to 12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa have demonstrated antiviral activities against various pathogens:
- Mechanism of Action : The compound may inhibit viral replication through interference with viral polymerases or other essential viral enzymes.
- Case Studies : In vitro studies have shown promising results against viruses such as HIV and HCV. For instance, compounds with similar structures have been evaluated in clinical trials for their effectiveness in reducing viral loads in infected patients .
Cytotoxicity and Selectivity
While assessing the biological activity of this compound, it is crucial to evaluate its cytotoxicity:
- Cytotoxicity Assays : Preliminary studies suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is essential for therapeutic applications .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (effects of the drug on the body) and pharmacokinetics (how the body processes the drug) is vital for determining the clinical utility of this compound:
- Absorption and Distribution : Data suggest that compounds within this class may have favorable absorption characteristics when administered orally or intravenously.
- Metabolism : The metabolic pathways are still under investigation but may involve cytochrome P450 enzymes .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 12-oxo-4,5,9,13-tetrazapentacyclo[...]-7-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Intramolecular cyclization of precursor compounds (e.g., halogenated imidazole derivatives) under visible light with iridium catalysts or phenyliodine(III) dicyclohexanecarboxylate can yield the core structure. Oxidation with m-CPBA or H₂O₂ is critical for introducing the oxo group. Reaction optimization should include parameter screening (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to balance yield (≥70%) and purity (≥95%) .
- Data Contradiction Analysis : Conflicting reports on cyclization efficiency may arise from solvent-dependent steric effects. Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may destabilize intermediates. Cross-validate with HPLC-MS to resolve discrepancies .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound’s structural complexity?
- Methodological Answer : Use ¹H-¹³C HMBC NMR to resolve overlapping signals in the tetrazapentacyclic core. IR analysis of the nitrile stretch (~2200 cm⁻¹) confirms functional group integrity. High-resolution MS (HRMS) with ESI+ ionization provides accurate mass validation. For stereochemical ambiguity, compare experimental data with DFT-simulated spectra .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reported antitumor activity, and how can in vitro assays be designed to validate these hypotheses?
- Methodological Answer : Hypothesize inhibition of kinase pathways (e.g., EGFR or Aurora kinases) based on structural analogs. Design dose-response assays (IC₅₀ determination) using MTT or apoptosis markers (Annexin V/PI) in cancer cell lines. Include controls for autofluorescence interference due to the nitrile group .
- Data Contradiction Analysis : Discrepancies in IC₅₀ values across studies may stem from assay variability (e.g., serum concentration in media). Replicate experiments under standardized conditions (e.g., 10% FBS, 48h incubation) and apply ANOVA for statistical validation .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity for target proteins?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density in the tetrazapentacyclic core, identifying nucleophilic/electrophilic sites. For docking, use AutoDock Vina with flexible residue sampling near the ATP-binding pocket of target kinases. Validate predictions with SPR or ITC binding assays .
- Theoretical Framework : Link simulations to Marcus theory for electron transfer or induced-fit docking models to explain binding kinetics .
Q. What strategies resolve contradictions in reported solubility and stability profiles under physiological conditions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1–10) with UPLC monitoring. Use Hansen solubility parameters to identify co-solvents (e.g., PEG-400) improving bioavailability. For oxidative degradation, apply Arrhenius kinetics under accelerated conditions (40°C/75% RH) .
Methodological Validation and Theoretical Integration
Q. How can process control and simulation tools (e.g., COMSOL Multiphysics) optimize large-scale synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Implement CFD simulations to model heat/mass transfer in batch reactors, ensuring uniform mixing during cyclization. Use PAT (Process Analytical Technology) with inline FTIR for real-time monitoring. Theoretical frameworks from CRDC subclass RDF2050108 (process control) guide parameter optimization .
Q. What role does the compound’s electronic configuration play in its electrochemical behavior, and how can this be exploited for sensor applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
